2-(3-Benzylthioureido)benzoic acid
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Overview
Description
2-(3-Benzylthioureido)benzoic acid is an organic compound with the molecular formula C15H14N2O2S. It belongs to the class of thioureas and is characterized by the presence of a benzylthioureido group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzylthioureido)benzoic acid typically involves the reaction of 3-benzylthiourea with 2-carboxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzylthioureido)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3-Benzylthioureido)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Benzylthioureido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthioureido group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the compound may interfere with cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(3-Benzoylthioureido)benzoic acid: Similar structure but with a benzoyl group instead of a benzyl group.
2-(3-Methylthioureido)benzoic acid: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
2-(3-Benzylthioureido)benzoic acid is unique due to the presence of the benzylthioureido group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of biological targets . This structural feature may contribute to its enhanced biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H14N2O2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(benzylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C15H14N2O2S/c18-14(19)12-8-4-5-9-13(12)17-15(20)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)(H2,16,17,20) |
InChI Key |
IAGAUCCWZIGMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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